N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC16398117
Molecular Formula: C11H16ClN3O
Molecular Weight: 241.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClN3O |
|---|---|
| Molecular Weight | 241.72 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-1-propylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H15N3O.ClH/c1-2-5-14-9-10(7-13-14)12-8-11-4-3-6-15-11;/h3-4,6-7,9,12H,2,5,8H2,1H3;1H |
| Standard InChI Key | VZYRAGHMRRWKBX-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C(C=N1)NCC2=CC=CO2.Cl |
Introduction
N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine is a heterocyclic organic compound that belongs to the class of pyrazole derivatives. These compounds are characterized by their pyrazole core, a five-membered aromatic ring containing two nitrogen atoms. The addition of a furylmethyl group and a propyl chain to the pyrazole structure enhances its chemical and biological properties, making it a subject of interest in medicinal chemistry and material science.
Synthesis Pathways
The synthesis of N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine typically involves:
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Formation of the Pyrazole Core: Cyclocondensation reactions between hydrazine derivatives and β-diketones are commonly used.
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Introduction of the Furylmethyl Group: Achieved through alkylation using furan-based alkyl halides or similar reagents.
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Propyl Substitution: Propyl groups can be introduced via reductive alkylation or direct substitution reactions.
Spectroscopic data such as IR, H-NMR, and C-NMR confirm the structure:
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IR spectra show characteristic N-H stretching around 3300 cm.
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H-NMR: Signals for pyrazole protons appear in the range of δ 6–8 ppm, while furyl protons resonate around δ 6.5 ppm.
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C-NMR: Distinct signals for furan carbons (~δ 110–150 ppm) and pyrazole carbons (~δ 120–140 ppm).
Biological Activities
Pyrazole derivatives, including N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine, exhibit diverse pharmacological activities due to their ability to interact with biological targets:
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Antimicrobial Activity: Pyrazole derivatives are known to inhibit bacterial and fungal growth by targeting enzymes involved in cell wall synthesis or metabolic pathways.
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Anti-inflammatory Properties: The compound's ability to modulate cyclooxygenase (COX) enzymes could make it a potential anti-inflammatory agent.
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Antioxidant Potential: The furan group may contribute to scavenging free radicals, enhancing its antioxidant capacity.
Potential Applications
N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine has potential applications in:
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Pharmaceuticals:
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Development of antimicrobial agents.
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Anti-inflammatory drug candidates.
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Material Science:
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As a precursor for functional materials due to its heterocyclic nature.
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Agriculture:
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Potential use as a pesticide or fungicide due to its bioactivity.
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